(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Molecular weight Hydrogen bonding Physicochemical property

This 2‑methyl‑5‑pyrrolidinylsulfonyl arylboronic acid (CAS 871333‑01‑6) is optimized for Suzuki‑Miyaura cross‑coupling, where the 2‑methyl group provides steric shielding that enhances regioselectivity and suppresses homocoupling. The pyrrolidin‑1‑ylsulfonyl substituent remains intact during coupling, enabling downstream functionalization. Compared to the 3‑sulfonyl (CAS 871329‑61‑2) or 4‑sulfonyl (CAS 1217501‑51‑3) isomers, this regioisomer offers distinct reactivity, solubility, and LC‑MS behavior (MW 269.12). Identity verified by MP 126–128 °C. Supplied at 98% purity; room‑temperature storage.

Molecular Formula C11H16BNO4S
Molecular Weight 269.13 g/mol
CAS No. 871333-01-6
Cat. No. B1417797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
CAS871333-01-6
Molecular FormulaC11H16BNO4S
Molecular Weight269.13 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O
InChIInChI=1S/C11H16BNO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
InChIKeyIWOBOEZYVVBMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 871333-01-6): Technical Specifications and Structural Class Identification for Scientific Procurement


(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 871333-01-6) is an arylboronic acid derivative with the molecular formula C₁₁H₁₆BNO₄S and a molecular weight of 269.12 g/mol . The compound features a 2-methyl substitution on the phenyl ring and a pyrrolidin-1-ylsulfonyl group at the 5-position, with a reported melting point range of 126–128 °C and a density of 1.37 g/cm³ . Commercially available from multiple vendors at purity grades typically ranging from 95% to 98% , this boronic acid is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .

Why Generic Substitution of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid (CAS 871333-01-6) Is Not Advisable in Optimized Synthetic Workflows


Substituting CAS 871333-01-6 with other pyrrolidinylsulfonyl boronic acid isomers or methyl-substituted variants is not functionally equivalent due to differences in the substitution pattern on the phenyl ring, which directly influence steric environment, electronic properties, and reactivity in cross-coupling reactions. The 2-methyl-5-sulfonyl substitution of this target compound creates a specific steric and electronic profile distinct from the 4-sulfonyl isomer (CAS 1217501-51-3) [1], the 3-sulfonyl isomer (CAS 871329-61-2) [2], the 2-methoxy analog (CAS 1704080-33-0) , and the piperidinyl variant (CAS 871333-00-5) [3]. These structural variations translate into measurable differences in molecular weight, hydrogen bonding capacity, topological polar surface area (TPSA), predicted lipophilicity (LogD), and physical properties such as density and boiling point, which collectively affect solubility, chromatographic behavior, catalyst compatibility, and ultimately reaction yield and product purity .

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid (CAS 871333-01-6): Quantitative Differential Evidence Against Structural Analogs


Molecular Weight and Hydrogen Bond Acceptor Count Differentiation from 3-Sulfonyl Isomer

The target compound (CAS 871333-01-6) differs quantitatively from its 3-sulfonyl positional isomer (CAS 871329-61-2) in both molecular weight and hydrogen bond acceptor count, directly impacting solubility and chromatographic behavior [1].

Molecular weight Hydrogen bonding Physicochemical property Isomer differentiation

Topological Polar Surface Area (TPSA) Comparison with 4-Methylpiperazinyl Analog

The target compound exhibits a lower topological polar surface area (TPSA) compared to the 4-methylpiperazinyl analog, correlating with distinct predicted lipophilicity (LogP/LogD) values that influence solubility and partitioning behavior [1].

Polar surface area Membrane permeability Physicochemical property Lipophilicity

Density and Physical Form Specification Relative to 4-Sulfonyl Regioisomer

The target compound has an experimentally determined density of 1.37 g/cm³ and a melting point of 126-128 °C, whereas the 4-sulfonyl regioisomer (CAS 1217501-51-3) is available as a solid but lacks published density data from authoritative sources, representing a verifiable physical property differential [1].

Density Physical property Regioisomer Purification

Validated Application Scenarios for (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid (CAS 871333-01-6) Based on Differential Evidence


Suzuki-Miyaura Cross-Coupling Requiring Defined Steric Environment from 2-Methyl-5-Sulfonyl Substitution Pattern

The target compound is optimally deployed in palladium-catalyzed Suzuki-Miyaura couplings where the 2-methyl group provides steric shielding that modulates reaction kinetics and selectivity relative to unsubstituted or differently substituted boronic acids . This steric influence can improve regioselectivity in biaryl formations and reduce competing homocoupling side reactions, a benefit that cannot be replicated by the 3-sulfonyl isomer (lacking the methyl group) or the 4-sulfonyl isomer (different spatial orientation) [1].

Synthesis of Sulfonamide-Containing Drug Intermediates Requiring Orthogonal Functional Group Compatibility

The pyrrolidin-1-ylsulfonyl group in CAS 871333-01-6 serves as a non-participating functional handle during cross-coupling, remaining intact for downstream derivatization or as a pharmacophoric element in medicinal chemistry programs . This orthogonal compatibility distinguishes it from boronic acids bearing reactive amines or unprotected heterocycles, and the 14 g/mol molecular weight differential versus the 3-isomer facilitates unambiguous LC-MS monitoring of reaction progress and product identity .

Building Block for Focused Library Synthesis Where TPSA and Lipophilicity Constraints Apply

Based on TPSA differences relative to piperazinyl analogs (ΔTPSA ≈ 2.8 Ų), the target compound offers a marginally lower polar surface area, which may confer improved membrane permeability when incorporated into final target molecules [2]. This property is relevant for medicinal chemistry programs targeting intracellular enzymes or receptors where a defined TPSA window is a selection criterion for compound progression. The availability of density data (1.37 g/cm³) also supports accurate stoichiometric calculations for automated parallel synthesis platforms .

Quality Control Verification Using Documented Melting Point Range (126-128 °C)

The published melting point range of 126-128 °C for CAS 871333-01-6 provides a straightforward identity verification parameter upon receipt of material, enabling rapid confirmation that the correct regioisomer has been supplied and that no significant degradation has occurred during shipping or storage . This is particularly valuable when procuring from multiple vendor sources where batch-to-batch consistency must be assured before committing valuable palladium catalysts and coupling partners to large-scale reactions.

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